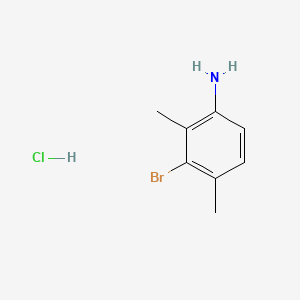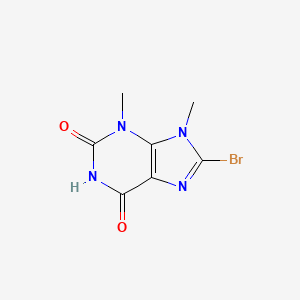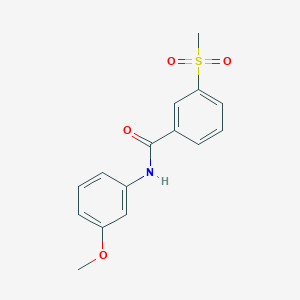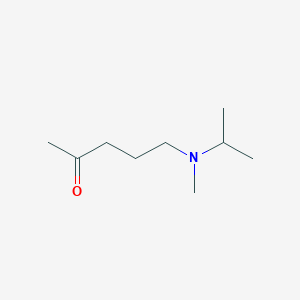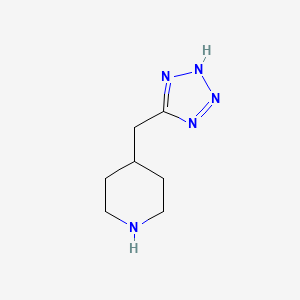
4-(2H-tetrazol-5-ylmethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2H-tetrazol-5-ylmethyl)piperidine is a chemical compound with the molecular formula C7H13N5 and a molecular weight of 167.21 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The tetrazole ring in its structure is known for its stability and ability to participate in various chemical reactions, making this compound a compound of interest in scientific research and industrial applications .
Vorbereitungsmethoden
The synthesis of 4-(2H-tetrazol-5-ylmethyl)piperidine typically involves the reaction of piperidine with a tetrazole derivative under specific conditions. One common method includes the use of 5-chloromethyl-1H-tetrazole as a starting material, which reacts with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .
Analyse Chemischer Reaktionen
4-(2H-tetrazol-5-ylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the tetrazole ring or other functional groups.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amines or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
4-(2H-tetrazol-5-ylmethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.
Wirkmechanismus
The mechanism of action of 4-(2H-tetrazol-5-ylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the biological activity of carboxyl-containing molecules. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .
The compound’s effects are mediated through its binding to proteins and enzymes, altering their function and leading to various physiological responses. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-(2H-tetrazol-5-ylmethyl)piperidine can be compared with other piperidine derivatives and tetrazole-containing compounds:
Piperidine Derivatives: Compounds like 4-piperidinol and 4-piperidone share the piperidine core but differ in their functional groups.
Tetrazole-Containing Compounds: Tetrazole derivatives such as 5-phenyltetrazole and 5-methyltetrazole have similar stability and reactivity but differ in their substituents, affecting their applications and properties.
The uniqueness of this compound lies in its combination of the piperidine and tetrazole moieties, providing a versatile scaffold for chemical modifications and diverse applications .
Eigenschaften
Molekularformel |
C7H13N5 |
|---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
4-(2H-tetrazol-5-ylmethyl)piperidine |
InChI |
InChI=1S/C7H13N5/c1-3-8-4-2-6(1)5-7-9-11-12-10-7/h6,8H,1-5H2,(H,9,10,11,12) |
InChI-Schlüssel |
JBTYRLGOSVXXRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CC2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B13585393.png)
amine](/img/structure/B13585399.png)
![6-Hydroxy-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13585425.png)

![{2-[(2-Aminoethyl)disulfanyl]ethyl}dimethylaminedihydrochloride](/img/structure/B13585429.png)
